

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiazole-5-Carboxamide Derivatives

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Compound of Interest

Compound Name: *Thiazole-5-carboxylic acid*

Cat. No.: *B084310*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of thiazole-5-carboxamide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers in the fields of drug discovery and development.

Introduction

Thiazole-5-carboxamide derivatives are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3]} The unique structural features of the thiazole ring, combined with the hydrogen bonding capabilities of the carboxamide group, allow for diverse interactions with various biological targets.^[4] This document details the synthetic methodologies for preparing these compounds and the protocols for evaluating their biological efficacy.

Data Presentation: Biological Activity of Thiazole-5-Carboxamide Derivatives

The following tables summarize the quantitative data for representative thiazole-5-carboxamide derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives[1]

Compound ID	Target Cell Line	Concentration (µg/mL)	Inhibition (%)
8c	A-549 (Lung)	5	48
8f	A-549 (Lung)	5	40
7f	HCT-8 (Intestine)	5	40
5-Fluorouracil (Control)	A-549	5	>50

Table 2: Anti-inflammatory Activity of Thiazole Carboxamide Derivatives as COX Inhibitors[5]

Compound ID	Target Enzyme	IC ₅₀ (µM)	Selectivity Index (COX-1/COX-2)
2a	COX-1	2.65	0.36
COX-2		0.958	
2b	COX-1	0.239	1.25
COX-2		0.191	
Celecoxib (Control)	COX-2	0.002	23.8

Table 3: Antimicrobial Activity of Thienyl-Substituted Thiazole Derivatives[6]

Compound ID	Microbial Strain	MIC (µg/mL)
11a	S. aureus	6.25
11b	E. coli	12.5
11c	A. fumigatus	6.25
11d	P. marneffei	12.5

Experimental Protocols

I. General Synthesis of Thiazole-5-Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-thiazole-5-carboxamide derivatives.

Materials:

- 2-Aryl-4-methylthiazole-5-carboxylic acid
- Substituted aniline
- Dichloromethane (DCM)
- N,N'-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydrochloric acid (HCl)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

- Dissolve 2-aryl-4-methylthiazole-5-carboxylic acid (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon).[7][8]
- Add DMAP (0.3 eq) and EDCI (1.3 eq) to the solution and stir for 5-10 minutes.[7]
- Add the desired substituted aniline (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with 1M HCl and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure thiazole-5-carboxamide derivative.
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, HRMS).[\[5\]](#)

II. Biological Evaluation Protocols

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines (e.g., A-549, HCT-116, MCF-7)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO_2 incubator (37°C, 5% CO_2)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
- After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours in a CO₂ incubator.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes the evaluation of the inhibitory activity of the compounds against cyclooxygenase (COX-1 and COX-2) enzymes.

Materials:

- COX-1 and COX-2 enzyme preparations
- Arachidonic acid (substrate)
- Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
- Reaction buffer
- Colorimetric or fluorometric detection reagent

- 96-well plates
- Microplate reader

Procedure:

- In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate for a specific period (e.g., 10 minutes) at 37°C.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.[\[5\]](#)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

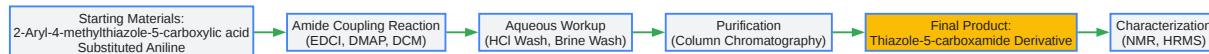
Materials:

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
- Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
- 96-well plates
- Incubator

Procedure:

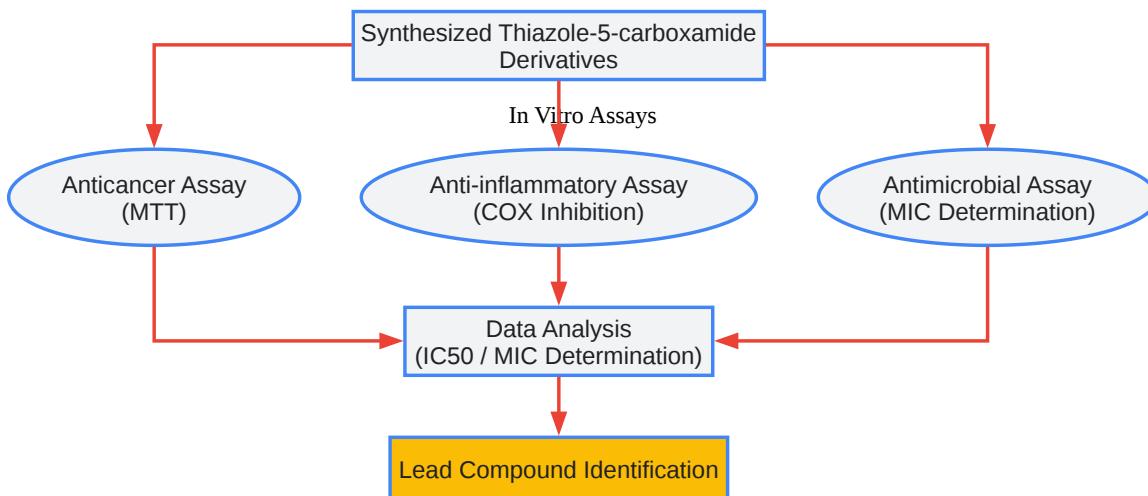
- Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
- Prepare an inoculum of the microbial strain and adjust its turbidity to match the 0.5 McFarland standard.
- Dilute the inoculum in the broth and add it to each well of the 96-well plate, resulting in a final cell concentration of approximately 5×10^5 CFU/mL.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations



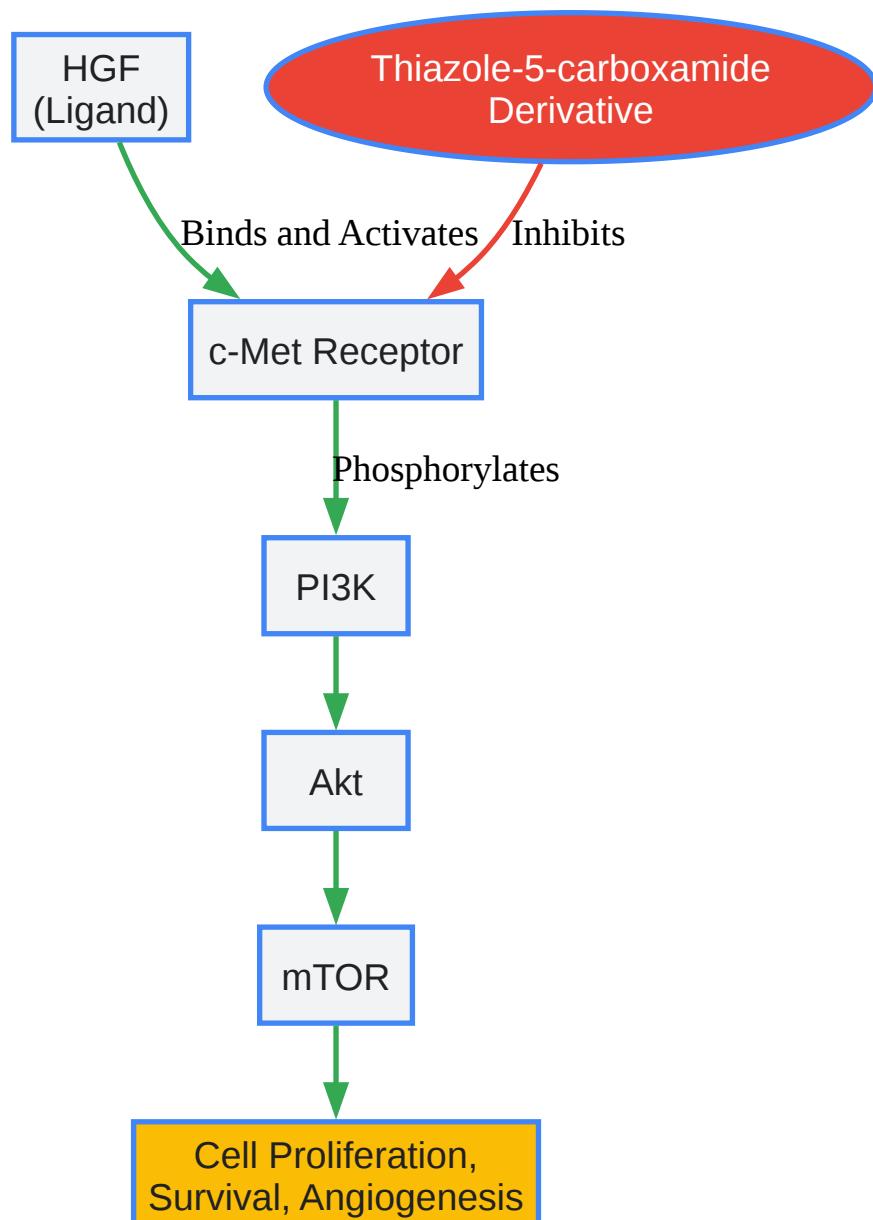
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Caption: General workflow for the synthesis of thiazole-5-carboxamide derivatives.



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Caption: Workflow for the biological evaluation of synthesized compounds.



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